
3-(acetylsulfanyl)propanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylsulfanyl)propanoyl chloride is a chemical compound with the molecular formula C5H7ClO2S and a molecular weight of 166.63 g/mol. . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-(acetylsulfanyl)propanoyl chloride involves several steps. One common method includes the reaction of 3-chloro-3-oxopropyl chloride with ethanethiol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-(acetylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(acetylsulfanyl)propanoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of other chemicals and materials, serving as a building block for more complex compounds.
Wirkmechanismus
The mechanism of action of 3-(acetylsulfanyl)propanoyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
3-(acetylsulfanyl)propanoyl chloride can be compared with other similar compounds such as:
3-Acetylthio-2-methylpropanoic acid chloride: This compound has a similar structure and undergoes comparable chemical reactions.
Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester: Another related compound with similar properties and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting reactivity, making it valuable for various research and industrial applications.
Biologische Aktivität
3-(Acetylsulfanyl)propanoyl chloride, with the molecular formula C5H7ClO2S and a molecular weight of 166.63 g/mol, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
This compound is classified as an acyl chloride, which is known for its reactivity due to the presence of the acyl group and the chlorine atom. This compound can undergo various chemical reactions including:
- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles.
- Hydrolysis : In the presence of water, it can hydrolyze to form corresponding acids and alcohols.
- Oxidation and Reduction : It can participate in redox reactions under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It may inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways depend on the biological context in which it is used, but potential targets include:
- Enzymes involved in metabolic pathways.
- Proteins related to cell signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, although detailed studies are required to elucidate these interactions fully.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential use as an antimicrobial agent.
- Anticancer Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers. Further research is needed to explore the underlying mechanisms.
Comparative Analysis
To better understand the significance of this compound, it can be compared with similar compounds:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
3-Acetylthio-2-methylpropanoic acid chloride | Moderate | Antimicrobial and anticancer effects |
Ethanethioic acid, S-(3-chloro-2-methyl-3-oxopropyl) ester | High | Limited studies available |
Eigenschaften
IUPAC Name |
S-(3-chloro-3-oxopropyl) ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c1-4(7)9-3-2-5(6)8/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYWOETXQNDSED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513549 |
Source
|
Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41345-72-6 |
Source
|
Record name | S-(3-Chloro-3-oxopropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.